molecular formula C15H8F6O B1300819 3,4'-Bis(trifluoromethyl)benzophenone CAS No. 21084-22-0

3,4'-Bis(trifluoromethyl)benzophenone

Cat. No. B1300819
CAS RN: 21084-22-0
M. Wt: 318.21 g/mol
InChI Key: HWBXNAPXNCBCQO-UHFFFAOYSA-N
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Description

3,4'-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic compound that is part of a broader class of benzophenones known for their utility in various chemical syntheses and material science applications. While the provided papers do not directly discuss 3,4'-Bis(trifluoromethyl)benzophenone, they do provide insights into related fluorinated compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves nucleophilic substitution reactions and coupling reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under catalysis, followed by reduction . Similarly, sterically hindered fluorinated benzene derivatives were synthesized through aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods could potentially be adapted for the synthesis of 3,4'-Bis(trifluoromethyl)benzophenone.

Molecular Structure Analysis

The molecular structures of fluorinated compounds are often characterized using spectroscopic methods such as 19F NMR, as well as X-ray crystallography. These techniques have revealed large bond angles around phosphorus atoms in certain fluorinated benzene derivatives . Such structural analyses are crucial for understanding the electronic and steric effects of trifluoromethyl groups on the benzophenone backbone.

Chemical Reactions Analysis

Fluorinated benzophenones can undergo various chemical reactions, including Suzuki–Miyaura cross-coupling, which has been used to synthesize functionalized benzophenones with good site selectivity . The presence of trifluoromethyl groups can influence the reactivity and selectivity of such coupling reactions, which is relevant for the modification and functionalization of 3,4'-Bis(trifluoromethyl)benzophenone.

Physical and Chemical Properties Analysis

Fluorinated benzophenones exhibit unique physical and chemical properties, such as solubility in polar organic solvents, high thermal stability, and distinctive electronic properties . The introduction of trifluoromethyl groups can lower the dielectric constant and moisture absorption, and influence the mechanical properties of polymers derived from these compounds . These properties are important for the application of 3,4'-Bis(trifluoromethyl)benzophenone in material science and organic electronics.

Scientific Research Applications

  • Specific Scientific Field : Chemistry
  • Summary of the Application : Benzophenone imines, including derivatives like 3,4’-Bis(trifluoromethyl)benzophenone, are used as ammonia equivalents for synthesizing primary amines . This is particularly useful because nitrogen-containing compounds are abundant in natural products and pharmaceuticals .
  • Methods of Application or Experimental Procedures : To circumvent the problems associated with using ammonia as a nitrogen source, benzophenone imine and its derivatives are used as ammonia equivalents . This method readily achieves the selective formation of protected primary amines even when using an equivalent of imines and allows for easy hydrolysis of the imine moiety to provide unprotected primary amines .
  • Results or Outcomes : The use of benzophenone imines as ammonia equivalents has led to the development of various C–N bond-forming reactions in recent years . This method allows for the selective formation of primary amines and obtaining easily deprotectable imines as the product .

properties

IUPAC Name

[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBXNAPXNCBCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352915
Record name [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Bis(trifluoromethyl)benzophenone

CAS RN

21084-22-0
Record name [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Bis(trifluoromethyl)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZY Guan, CY Wu, TY Chen, ST Huang… - ACS Biomaterials …, 2019 - ACS Publications
A prospective design for interface properties is enabled to perform precise functionalization, erasure capability for existing properties, reactivation of surface functionality to a second …
Number of citations: 5 pubs.acs.org
G Bellucci, C Chiappe - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The kinetics of bromination of 1,1-diphenylethylene (1a), 4-trifluoromethyl-1,1-diphenylethylene (1b), and 1-(3-trifluoromethylphenyl)-1-(4-trifluoromethylphenyl)ethylene (1c) and of their …
Number of citations: 10 pubs.rsc.org

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